tert-Butyl (oxazol-4-ylmethyl)carbamate
Description
tert-Butyl (oxazol-4-ylmethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an oxazol-4-ylmethyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely used to protect amine functionalities during multi-step reactions .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1,3-oxazol-4-ylmethyl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-4-7-5-13-6-11-7/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
RKSXNCPQIIXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction of Oxazole Derivatives with Tert-Butyl Chloroformate
This method involves the reaction between oxazole derivatives and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions (room temperature) and yields tert-Butyl (oxazol-4-ylmethyl)carbamate with high purity.
Reaction Scheme:
$$
\text{Oxazole derivative} + \text{tert-butyl chloroformate} \xrightarrow{\text{Triethylamine}} \text{this compound}
$$
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction Time: 12–24 hours
- Base: Triethylamine
Curtius Rearrangement
The synthesis can also involve a Curtius rearrangement of an acyl azide intermediate derived from oxazole carboxylic acids. This method uses tert-butyl dicarbonate and sodium azide to generate the acyl azide, followed by rearrangement to form the carbamate.
Reaction Scheme:
$$
\text{Oxazole carboxylic acid} + \text{tert-butyl dicarbonate} + \text{sodium azide} \xrightarrow{\text{Curtius rearrangement}} \text{this compound}
$$
- Solvent: Dichloromethane or DMF
- Temperature: 40–75°C
- Catalysts: Tetrabutylammonium bromide, zinc triflate
Industrial Production Methods
Industrial-scale synthesis follows similar routes but employs automated reactors for precise control over reaction parameters to ensure consistent quality and yield. Key steps include:
- Reaction Optimization: Advanced monitoring systems regulate temperature and mixing.
- Purification: Techniques such as recrystallization or chromatography are used to isolate the compound.
- Yield Enhancement: Use of high-purity reagents minimizes impurities.
Purification Techniques
After synthesis, this compound is purified using:
- Recrystallization: Dissolving the crude product in an appropriate solvent followed by slow cooling.
- Chromatography: Silica gel column chromatography with solvents like ethyl acetate, dichloromethane, and methanol.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Reaction with tert-butyl chloroformate | High yield; mild conditions | Requires high-purity reagents |
| Curtius rearrangement | Versatile for various substrates | Higher temperature; longer reaction times |
| Industrial production | Scalable; consistent quality | Expensive equipment required |
Reaction Parameters Summary
| Parameter | Typical Value |
|---|---|
| Solvent | Dichloromethane (DCM), DMF |
| Temperature | Room temperature to 75°C |
| Base | Triethylamine, cesium carbonate |
| Catalyst | Tetrabutylammonium bromide, zinc triflate |
Research Findings
Recent studies emphasize the importance of optimizing reaction conditions to enhance yield and purity:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (oxazol-4-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles or nucleophiles; reactions can be carried out in various solvents depending on the nature of the substituent.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- tert-Butyl (oxazol-4-ylmethyl)carbamate serves as an essential building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various functionalizations that are crucial in developing new materials and pharmaceuticals.
Reactivity and Functionalization
- The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the formation of diverse oxazole derivatives, which can be tailored for specific applications in materials science and drug development.
Biological Applications
Development of Bioactive Molecules
- In biological research, this compound is utilized to create bioactive molecules that can interact with biological systems. It has been employed in the design of probes for biochemical assays, aiding in the exploration of cellular mechanisms and pathways.
Pharmaceutical Intermediates
- The compound acts as an intermediate in synthesizing pharmaceutical agents. Its derivatives have shown potential therapeutic effects, particularly in neurodegenerative diseases where compounds targeting amyloid beta aggregation are crucial .
Medicinal Chemistry
Therapeutic Potential
- Research indicates that derivatives of this compound exhibit protective effects against oxidative stress and neuroinflammation. For instance, studies have demonstrated its ability to reduce amyloid beta-induced toxicity in astrocyte models, suggesting its potential in treating Alzheimer's disease .
Case Study: Amyloid Beta Aggregation
- A notable study investigated the compound's efficacy in preventing amyloid beta aggregation in vitro and in vivo. The results indicated a moderate protective effect against oxidative stress markers, highlighting its relevance in developing treatments for Alzheimer's disease .
Industrial Applications
Advanced Materials Production
- In industrial settings, this compound is used to produce advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Synthesis | Building block for organic synthesis | Synthesis of complex heterocycles |
| Biological Research | Development of bioactive molecules | Probes for biochemical assays |
| Medicinal Chemistry | Intermediate for pharmaceutical compounds | Treatment strategies for neurodegenerative diseases |
| Industrial Production | Production of advanced materials | Coatings and adhesives |
Mechanism of Action
The mechanism of action of tert-Butyl (oxazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The oxazole ring and carbamate group play crucial roles in binding to the target site, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs, their substituents, and inferred properties:
Key Observations:
Oxazole vs. Benzo[d]oxazole Derivatives :
- The benzo[d]oxazole derivative (4h) exhibits anti-inflammatory activity by inhibiting LPS-induced inflammation, likely due to enhanced aromaticity and electron-withdrawing effects of the fused benzene ring . In contrast, the simpler oxazol-4-ylmethyl group in the target compound may lack this bioactivity but offers reduced steric hindrance for synthetic modifications.
Cycloalkyl vs. Linear Chains :
- Methoxycyclohexyl and hydroxycyclopentyl derivatives (e.g., Compound 296, PB07473) demonstrate the importance of cyclic systems in modulating kinase inhibition or solubility. Their stereochemistry (e.g., 1R,2S vs. 1R,3S in ) further influences conformational stability and target binding .
Hydroxyl Group Impact :
- Hydroxy-substituted analogs (BD48032, BD119910) exhibit higher solubility due to hydrogen-bonding capacity. For instance, BD119910’s 4-hydroxybutan-2-yl chain increases polarity, making it suitable for aqueous-phase reactions .
Q & A
Q. How can researchers ensure data integrity in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
